5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid
Overview
Description
5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid is a novel compound that has garnered significant attention due to its unique structural features and potential applications in various fields of research and industry. The compound is characterized by a spirocyclic structure, which includes a bicyclic azaspiro moiety linked to a carboxylic acid group. This structural configuration imparts distinctive physical and chemical properties to the compound, making it a valuable scaffold for drug discovery and other scientific endeavors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using various cyclization agents and conditions, such as the use of strong bases or acids to facilitate the ring closure.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) protecting group is introduced to the nitrogen atom of the azaspiro moiety. This step is crucial for protecting the nitrogen during subsequent reactions and can be accomplished using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions, including polar and non-polar solvents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of complex molecules and novel materials. Its unique spirocyclic structure makes it an attractive scaffold for designing new chemical entities.
Biology: In biological research, the compound is used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features allow for the exploration of new biological pathways and mechanisms.
Medicine: The compound has potential applications in drug discovery and development. Its spirocyclic core can be modified to create new therapeutic agents with improved efficacy and safety profiles.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes, receptors, and other biomolecules with high affinity and specificity. This binding can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.5]octane-1,5-dicarboxylic acid: This compound shares a similar spirocyclic core but has an additional carboxylic acid group, which can influence its reactivity and applications.
tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound contains an oxygen atom in the spirocyclic ring, which can alter its chemical and physical properties compared to 5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid.
Uniqueness
This compound is unique due to its specific combination of a spirocyclic core and a Boc-protected nitrogen atom. This structural configuration provides distinct advantages in terms of stability, reactivity, and versatility in various applications. The compound’s ability to undergo diverse chemical reactions and its potential for modification make it a valuable tool in scientific research and industrial processes .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-5-13(8-14)7-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPWYFGEQHQKIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801149099 | |
Record name | 5-Azaspiro[2.5]octane-1,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801149099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-36-8 | |
Record name | 5-Azaspiro[2.5]octane-1,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azaspiro[2.5]octane-1,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801149099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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